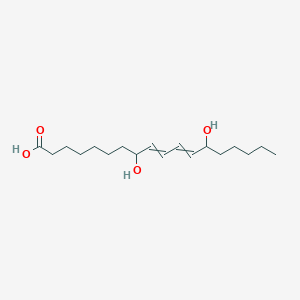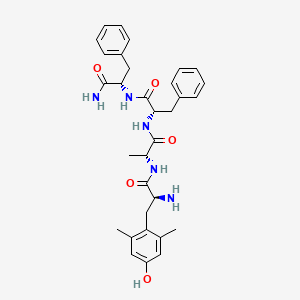
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically 2,6-dimethyl-L-tyrosine, D-alanine, L-phenylalanine, and L-phenylalaninamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for purification of the final product.
化学反应分析
Types of Reactions
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: The aromatic rings in the phenylalanine residues can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-L-tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
- 2,6-Dimethyl-L-tyrosyl-D-alanyl-L-phenylalanyl-L-phenylalaninamide
Uniqueness
This compound is unique due to its specific sequence of amino acids and the presence of the 2,6-dimethyl-L-tyrosine residue. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
171807-62-8 |
|---|---|
分子式 |
C32H39N5O5 |
分子量 |
573.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C32H39N5O5/c1-19-14-24(38)15-20(2)25(19)18-26(33)31(41)35-21(3)30(40)37-28(17-23-12-8-5-9-13-23)32(42)36-27(29(34)39)16-22-10-6-4-7-11-22/h4-15,21,26-28,38H,16-18,33H2,1-3H3,(H2,34,39)(H,35,41)(H,36,42)(H,37,40)/t21-,26+,27+,28+/m1/s1 |
InChI 键 |
BIKPLGOOJKDROD-VKKANWSESA-N |
手性 SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N)C)O |
规范 SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



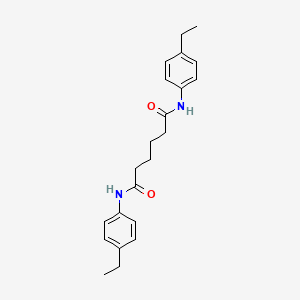
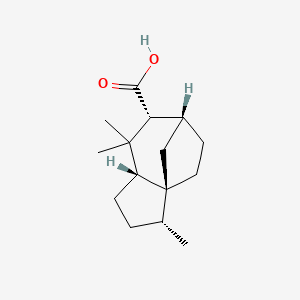

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
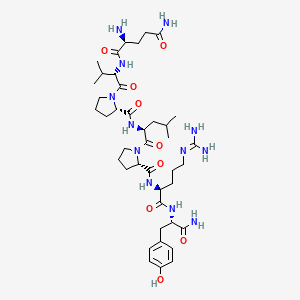
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
